(2Z)-6-benzyl-2-(2-fluorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The reaction is carried out in toluene under heating conditions in the absence of an organic base, yielding the target product in 48-74% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
(2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are structurally related to thiazolo[3,2-a]pyrimidines.
Uniqueness
(2Z)-6-BENZYL-2-[(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is unique due to the presence of the fluorophenyl and benzylidene groups, which enhance its biological activity and selectivity. These structural features make it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C21H15FN2O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(2-fluorophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C21H15FN2O2S/c1-13-16(11-14-7-3-2-4-8-14)19(25)23-21-24(13)20(26)18(27-21)12-15-9-5-6-10-17(15)22/h2-10,12H,11H2,1H3/b18-12- |
InChI Key |
OPZYMFRESMSETL-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=CC=C3F)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=CC=C3F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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